

Spectroscopic Analysis of Methyl 3-bromo-4-ethylbenzoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 3-bromo-4-ethylbenzoate

Cat. No.: B190166

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of **Methyl 3-bromo-4-ethylbenzoate**. It includes a summary of expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for easy reference. Detailed experimental protocols for acquiring this data are also provided. Furthermore, a logical workflow for the spectroscopic analysis of a novel compound like **Methyl 3-bromo-4-ethylbenzoate** is visualized using a Graphviz diagram. This document serves as a valuable resource for researchers and professionals involved in the synthesis, identification, and quality control of this and related chemical entities.

Introduction

Methyl 3-bromo-4-ethylbenzoate (CAS No. 113642-05-0) is an aromatic ester with the molecular formula $C_{10}H_{11}BrO_2$. Accurate characterization of its chemical structure is paramount for its application in research and development. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for elucidating the molecular structure and confirming the identity and purity of synthesized compounds. This guide presents a summary of the expected spectroscopic data for **Methyl 3-bromo-4-ethylbenzoate**.

Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for **Methyl 3-bromo-4-ethylbenzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Data (Predicted)

Solvent: CDCl_3 , Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~8.05	d	1H	Ar-H (H-2)
~7.85	dd	1H	Ar-H (H-6)
~7.30	d	1H	Ar-H (H-5)
3.90	s	3H	-OCH ₃
2.75	q	2H	-CH ₂ CH ₃
1.25	t	3H	-CH ₂ CH ₃

Table 2: ^{13}C NMR Data (Predicted)

Solvent: CDCl_3 , Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
~166.0	C=O (ester)
~145.0	Ar-C (C-4)
~133.0	Ar-C (C-6)
~131.0	Ar-C (C-1)
~129.0	Ar-C (C-2)
~127.0	Ar-C (C-5)
~123.0	Ar-C (C-3)
52.5	-OCH ₃
25.5	-CH ₂ CH ₃
15.0	-CH ₂ CH ₃

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data (Characteristic)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050-3100	Medium	C-H stretch (aromatic)
~2970-2850	Medium	C-H stretch (aliphatic)
~1720	Strong	C=O stretch (ester)
~1600, ~1475	Medium-Strong	C=C stretch (aromatic ring)
~1280, ~1100	Strong	C-O stretch (ester)
~1050	Medium	C-Br stretch

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data (Predicted)

m/z	Relative Intensity (%)	Assignment
242/244	95/95	[M] ⁺ (Molecular ion peak, bromine isotopes)
211/213	100/100	[M - OCH ₃] ⁺ (Base peak)
183/185	40/40	[M - COOCH ₃] ⁺
104	30	[C ₈ H ₈] ⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 10-20 mg of **Methyl 3-bromo-4-ethylbenzoate** is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Both ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, 16 scans are typically acquired with a relaxation delay of 1 second. For ¹³C NMR, 1024 scans are acquired with a relaxation delay of 2 seconds.

Infrared (IR) Spectroscopy

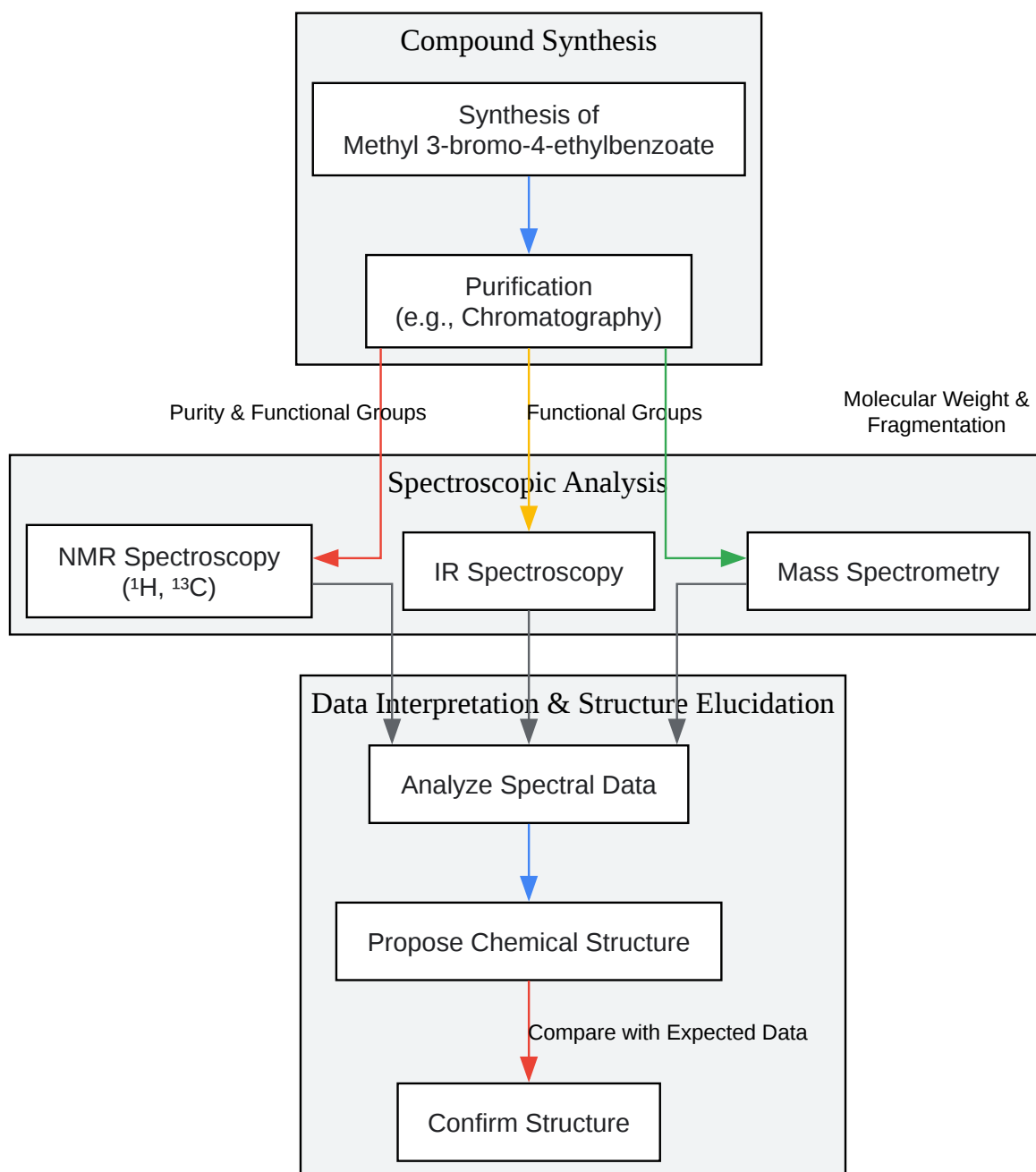
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the neat sample is placed directly on the ATR crystal. The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and is an average of 16 scans. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. A dilute solution of the sample in a volatile organic solvent, such as methanol or dichloromethane, is introduced into the instrument. The sample is ionized using a 70 eV electron beam. The resulting fragments are analyzed by a quadrupole mass analyzer. The mass spectrum is scanned over a mass-to-charge (m/z) range of 50-500.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structure elucidation of a novel synthesized compound like **Methyl 3-bromo-4-ethylbenzoate**.



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- To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 3-bromo-4-ethylbenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b190166#spectroscopic-data-nmr-ir-ms-of-methyl-3-bromo-4-ethylbenzoate]

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